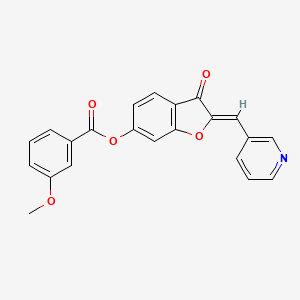

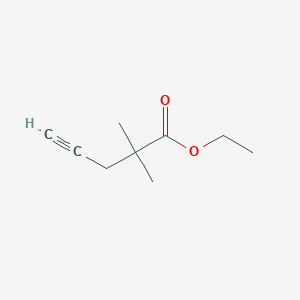

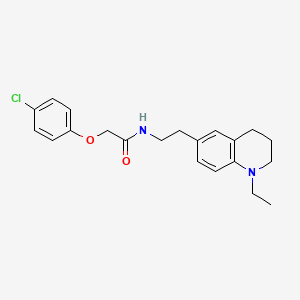

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

カタログ番号:

B2662529

CAS番号:

303129-59-1

分子量:

191.186

InChIキー:

WYNHSJXWXQHJNZ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide” is a chemical compound with the molecular formula C20H21NO5 . It is a pearl white powder with a savoury aroma .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an amide chalcone was synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between the resulting compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .Molecular Structure Analysis

The molecular weight of “this compound” is 355.39 . The structure of similar compounds has been established by FTIR (Fourier-transform infrared spectroscopy), HRMS, 1H and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone. This is followed by a Claisen–Schmidt reaction between the resulting compound and piperonal .Physical and Chemical Properties Analysis

“this compound” is practically insoluble or insoluble in water but soluble in ethanol . It has a melting point of 153-154ºC . The assay min % is >95% .科学的研究の応用

Antiviral Properties

- Inhibition of Zika Virus: The compound (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) has been identified as a potent inhibitor of Zika virus replication. This inhibition occurs by preventing the formation of the virus's membranous replication compartment within the endoplasmic reticulum, representing a promising lead candidate for Zika virus treatment (Riva et al., 2021).

Chemical Synthesis and Applications

- Heterocyclic Synthesis: N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides have been used as precursors in heterocyclic synthesis. Their unique electrophilic reactivity enables the formation of novel structures such as 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones (Meiresonne et al., 2015).

Photocatalytic Applications

- Photocatalytic Degradation: Studies on the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using titanium dioxide-loaded adsorbents have shown enhanced rates of mineralization and reduced concentration of toxic intermediates, demonstrating potential environmental applications (Torimoto et al., 1996).

Medicinal Chemistry and Drug Development

- Melanoma Cytotoxicity: Benzamide derivatives, such as radioiodinated N-(2-(diethylamino)ethyl)benzamides, show high binding capacity to melanotic melanoma, indicating their potential for targeted drug delivery and imaging in nuclear medicine (Wolf et al., 2004).

- Antitumor Activity: The benzamide derivative MS-27-275 has shown marked in vivo antitumor activity against various human tumors, acting as an inhibitor of histone deacetylase and potentially offering a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-10(12)11-7-3-4-8-9(5-7)14-6-13-8/h2-5H,1,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNHSJXWXQHJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-(diethylsulfamoyl)-N-(4-methoxy-3-prop-2-ynyl-1,3-ben...

Cat. No.: B2662446

CAS No.: 868376-95-8

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-...

Cat. No.: B2662447

CAS No.: 900006-28-2

Ethyl 2,2-dimethylpent-4-ynoate

Cat. No.: B2662448

CAS No.: 107540-02-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2...

Cat. No.: B2662449

CAS No.: 1428356-23-3

![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B2662451.png)

![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2662460.png)

![3-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2662464.png)

![[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2662466.png)